Arachidin I
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20O4/c1-12(2)3-7-15-17(21)10-14(11-18(15)22)5-4-13-6-8-16(20)19(23)9-13/h3-12,20-23H,1-2H3/b5-4+,7-3+ |
InChI Key |
YOWZUITYQFPEGQ-JLVHPEPXSA-N |
Isomeric SMILES |
CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O |
Synonyms |
arachidin-1 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Arachidin I
Precursor Compounds and Metabolic Flux
The biosynthesis of Arachidin I is deeply rooted in the primary metabolism of the plant, drawing essential building blocks from the pool of aromatic amino acids. The metabolic flux through the initial stages of the phenylpropanoid pathway is a critical determinant for the subsequent production of stilbenoids.
Role of Phenylalanine in Stilbene (B7821643) Biosynthesis
The journey to this compound begins with the aromatic amino acid L-phenylalanine, which serves as the primary precursor for the entire phenylpropanoid pathway. This pathway is a major route for the synthesis of a wide variety of plant secondary metabolites, including flavonoids, lignins, and stilbenes mdpi.com. The initial and rate-limiting step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) mdpi.com.
Following this, a series of enzymatic reactions convert trans-cinnamic acid into p-coumaroyl-CoA. This activated intermediate stands at a crucial branch point in the phenylpropanoid pathway. From here, metabolic flux can be directed towards the production of various classes of phenolic compounds. For stilbene biosynthesis, p-coumaroyl-CoA serves as a direct substrate for the key enzyme stilbene synthase dntb.gov.uanih.govmdpi.com.
Enzymatic Transformations and Key Enzymes
The formation of the characteristic stilbene backbone and its subsequent modification to yield this compound are orchestrated by a specific set of enzymes. These biocatalysts exhibit high substrate specificity and play a pivotal role in the diversification of stilbenoid structures.
Stilbenoid-Specific Prenyltransferases
A key step in the biosynthesis of this compound is the attachment of a prenyl group to the stilbene scaffold. This reaction is catalyzed by a class of enzymes known as prenyltransferases. In peanut, several stilbenoid-specific prenyltransferases have been identified, which are crucial for the production of a diverse array of prenylated stilbenoids nih.govresearchgate.netnih.gov.
Research has identified specific prenyltransferases in Arachis hypogaea, such as AhR4DT-1 and AhR3′DT-1, which catalyze the prenylation of resveratrol (B1683913) at different positions to form compounds like arachidin-2 nih.govnih.gov. While the specific enzyme responsible for the prenylation of piceatannol to form this compound has not been definitively isolated and named, it is understood to be a stilbenoid-specific prenyltransferase. This compound is a prenylated analog of piceatannol nih.govfuture4200.com. The enzyme responsible for this transformation would likely be a piceatannol-specific prenyltransferase.
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | mdpi.com |
| Stilbene Synthase (STS) | p-Coumaroyl-CoA + 3x Malonyl-CoA | Resveratrol | dntb.gov.uanih.govmdpi.com |
| AhR4DT-1 (a stilbenoid prenyltransferase) | Resveratrol | Arachidin-2 | nih.govnih.gov |
| AhR3′DT-1 (a stilbenoid prenyltransferase) | Resveratrol | 3'-prenyl-resveratrol | nih.gov |
| Piceatannol-specific Prenyltransferase (Putative) | Piceatannol | This compound | nih.govfuture4200.com |
Prenylation Mechanisms and Significance in Bioactivity
Prenylation involves the transfer of a five-carbon isoprenoid unit, typically from dimethylallyl pyrophosphate (DMAPP), to an acceptor molecule. In the case of this compound, a prenyl group is attached to the piceatannol backbone nih.gov. This addition of a hydrophobic prenyl moiety significantly alters the physicochemical properties of the parent stilbenoid.
The prenyl group enhances the lipophilicity of the molecule, which can lead to improved membrane permeability and interaction with cellular targets. This modification is often associated with an increase or alteration of the biological activity of the compound. For instance, prenylated stilbenoids, including this compound, have demonstrated enhanced or novel bioactivities compared to their non-prenylated counterparts like resveratrol and piceatannol nih.govmdpi.commdpi.comnih.gov. These enhanced properties can include increased antioxidant, anti-inflammatory, and anticancer activities mdpi.comnih.gov.
Regulation of Biosynthesis
The production of this compound is a tightly regulated process, controlled primarily at the level of gene expression. The plant can modulate the synthesis of this compound in response to various internal and external stimuli.
Gene Expression of Stilbene Biosynthesis Pathways
The biosynthesis of stilbenoids is initiated by the expression of genes encoding the necessary enzymes, most notably stilbene synthase (STS). In Arachis hypogaea, a family of AhSTS genes has been identified, and their expression is induced by various elicitors, including methyl jasmonate (MeJA) and salicylic acid (SA) nih.govnih.gov. These signaling molecules are often associated with plant defense responses to biotic and abiotic stresses.
Transcriptional Regulation and Signaling Pathways
The biosynthesis of this compound, a prenylated stilbenoid, is a tightly regulated process initiated at the transcriptional level in response to specific signaling molecules. While the precise transcription factors that directly bind to the promoter regions of all genes in the this compound pathway in peanut (Arachis hypogaea) are a subject of ongoing research, evidence points to significant transcriptional control over key enzymes in the broader stilbenoid pathway, such as resveratrol synthase (RS). Changes in the accumulation of resveratrol, the precursor to this compound, have been shown to correlate with the levels of RS mRNA, indicating that the regulation of its synthesis is controlled at the level of gene transcription researchgate.net.
The induction of this compound biosynthesis is heavily influenced by distinct signaling pathways, often triggered by elicitor molecules such as methyl jasmonate (MeJA) and hydrogen peroxide (H₂O₂). These molecules are central to plant defense and stress-response signaling cascades.
Methyl Jasmonate (MeJA) Signaling: MeJA, a well-known plant hormone, plays a crucial role in signal transduction pathways that lead to the production of various secondary metabolites, including stilbenoids nih.gov. In peanut hairy root cultures, MeJA is a potent elicitor for the biosynthesis of stilbenoids. The jasmonate signaling pathway involves a cascade of events that ultimately leads to the activation of transcription factors, which in turn upregulate the expression of biosynthetic genes mdpi.comnih.gov. Studies have shown that MeJA, particularly in combination with cyclodextrins (CD), has a synergistic effect on the expression of the resveratrol synthase gene, a critical step preceding the formation of this compound nih.gov.
Hydrogen Peroxide (H₂O₂) and Oxidative Stress Signaling: Hydrogen peroxide acts as a key signaling molecule in response to various stresses and can trigger oxidative stress signaling pathways nih.gov. These pathways are instrumental in inducing the production of phytoalexins like this compound. Research on peanut hairy root cultures has demonstrated that the application of H₂O₂ can selectively enhance the production of this compound mdpi.com. This suggests that the oxidative stress signaling pathway may preferentially activate the enzymatic steps leading to this compound over other stilbenoids. The differential accumulation of prenylated stilbenoids in response to MeJA versus H₂O₂ highlights the existence of distinct signaling pathways that can be manipulated to favor the production of specific compounds mdpi.com. H₂O₂ is recognized for its role as a signaling molecule that can diffuse across cellular membranes and interact with other signaling cascades to orchestrate a plant's defense response frontiersin.org.
The interplay between these signaling pathways allows the plant to fine-tune its chemical defenses in response to specific threats.
| Elicitor(s) | Primary Signaling Pathway Implicated | Observed Effect on this compound Production |
|---|---|---|
| Methyl Jasmonate (MeJA) + Cyclodextrin (CD) | Jasmonate Signaling | Synergistic effect on resveratrol synthase gene expression, leading to an average yield of 56 mg/L of this compound. nih.gov |
| Hydrogen Peroxide (H₂O₂) + Cyclodextrin (CD) | Oxidative Stress Signaling | Selectively enhanced the production of this compound to 132.6 ± 20.4 mg/L, a 1.8-fold higher yield compared to Arachidin-3. mdpi.com |
Induction and Production Strategies for Arachidin I
Elicitation in Plant Systems
Elicitation is a strategy that mimics stress conditions to trigger or enhance the biosynthesis of specialized metabolites in plants. mdpi.comnih.gov In Arachis hypogaea (peanut), the production of stilbenoids, including Arachidin I, is a key defense mechanism. nih.govmdpi.com
Plants produce phytoalexins, a class of antimicrobial compounds, as a defense against pathogenic microorganisms. nih.govsemanticscholar.org this compound is considered a phytoalexin in peanut plants, accumulated in response to biotic stresses such as fungal infections. nih.govsemanticscholar.org This natural defense response involves the activation of complex biosynthetic pathways leading to the synthesis of stilbenoids. nih.gov The interaction between the plant and a pathogen triggers signaling cascades, often involving hormones like jasmonic acid, which upregulate the genes responsible for producing these defensive compounds. nih.govcirad.fr
Abiotic stresses, which are environmental factors like drought, salinity, or exposure to heavy metals, can also induce the production of this compound in peanut plants. semanticscholar.orgmdpi.comresearchgate.net These stressors trigger a physiological response in the plant, leading to the accumulation of protective secondary metabolites. frontiersin.orgresearchgate.net The production of stilbenoids under these conditions is part of a broader stress adaptation mechanism, helping the plant to counteract the damaging effects of the environment. frontiersin.orgresearchgate.net For instance, peanut hairy root cultures pre-treated with the herbicide paraquat, an inducer of oxidative stress, were shown to produce Arachidin-1 upon subsequent elicitation. researchgate.net
In Vitro Bioproduction Systems
Given the low and inducible-only presence of this compound in whole plants, in vitro systems have been developed as a more controlled and sustainable production platform. nih.govnih.gov
Hairy root cultures, established through transformation mediated by the soil bacterium Agrobacterium rhizogenes, have emerged as a highly effective platform for producing this compound. mdpi.comresearchgate.netpurdue.edufrontiersin.org These cultures are characterized by their rapid growth in a phytohormone-free medium and their long-term genetic and biochemical stability. mdpi.comnih.gov
Hairy root cultures of peanut have been successfully used as an elicitor-controlled bioproduction system for various stilbenoids. nih.govmdpi.commdpi.com A key advantage of this system is that the induced compounds, including this compound, are secreted into the culture medium. mdpi.comresearchgate.netmdpi.com This simplifies the extraction and purification process, as the biomass does not need to be harvested and destroyed. nih.govmdpi.com Without elicitation, this compound is not detected in the culture medium, confirming its status as an inducible metabolite. mdpi.com
To maximize the yield of this compound, researchers have focused on optimizing elicitation strategies by testing various combinations of chemical elicitors. nih.gov Elicitation stimulates the plant's defense responses, leading to a significant increase in the synthesis and secretion of target metabolites. mdpi.comnih.gov
The combination of different elicitors has been shown to have synergistic and sometimes selective effects on stilbenoid production in peanut hairy root cultures. nih.govmdpi.commdpi.com Key elicitors studied include methyl-β-cyclodextrin (CD), methyl jasmonate (MeJA), hydrogen peroxide (H₂O₂), and magnesium chloride (MgCl₂). nih.govmdpi.commdpi.com
Research has demonstrated that specific elicitor combinations can selectively enhance the production of either Arachidin-1 or its structural analog, Arachidin-3. nih.govmdpi.com The co-treatment of hairy root cultures with cyclodextrin and hydrogen peroxide was found to selectively increase the yield of Arachidin-1. nih.govnih.gov In one study, this combination resulted in an Arachidin-1 yield of 132.6 ± 20.4 mg/L, which was 1.8 times higher than the yield of Arachidin-3 under the same conditions. nih.govresearchgate.net Conversely, combining cyclodextrin with methyl jasmonate selectively favored the production of Arachidin-3. nih.govnih.gov
| Elicitor Combination | This compound Yield (mg/L) | Primary Compound Produced | Reference |
|---|---|---|---|
| Cyclodextrin (CD) + Hydrogen Peroxide (H₂O₂) | 132.6 ± 20.4 | Arachidin-1 | nih.gov |
| Cyclodextrin (CD) + Methyl Jasmonate (MeJA) | Significantly Lower than Arachidin-3 | Arachidin-3 (Yield: 178.2 ± 6.8 mg/L) | nih.gov |
To achieve the maximum possible yield, an orthogonal array design approach was used to identify an optimized elicitation procedure. mdpi.comresearchgate.net This optimized protocol involved the simultaneous use of multiple elicitors. semanticscholar.orgmdpi.comresearchgate.net The highest yields of this compound were achieved when hairy root cultures were treated with a combination of 18 g/L methyl-β-cyclodextrin, 125 µM methyl jasmonate, 3 mM hydrogen peroxide, and supplemented with 1 mM magnesium chloride. mdpi.comresearchgate.net This multi-elicitor treatment resulted in a substantial increase in the production of several prenylated stilbenoids. semanticscholar.orgresearchgate.net After 168 hours of treatment, the yield of Arachidin-1 reached 227.39 ± 12.75 mg/L, and the total combined yield of all prenylated stilbenoids was approximately 750 mg/L. semanticscholar.orgresearchgate.net Furthermore, studies have shown that re-eliciting the hairy root cultures after an initial production period can further increase the levels of Arachidin-1 by as much as 24%. nih.govnih.gov
| Elicitor Combination | This compound Yield (mg/L) | Total Prenylated Stilbenoid Yield (mg/L) | Reference |
|---|---|---|---|
| 18 g/L CD + 125 µM MeJA + 3 mM H₂O₂ + 1 mM MgCl₂ | 227.39 ± 12.75 | ~750 | researchgate.net |
Optimization of Elicitation Strategies
Re-elicitation Approaches
Re-elicitation is a strategy investigated to enhance the productivity of prenylated stilbenoids from peanut (Arachis hypogaea) hairy root cultures. This approach involves a second application of elicitors after an initial production period, with the aim of re-stimulating the biosynthetic pathways to increase the final yield of target compounds like Arachidin-1.
However, the outcome of re-elicitation can be highly dependent on the specific combination of elicitors used. While a general increase of 24% for Arachidin-1 has been reported, some elicitor combinations may not be effective in a repeated application. nih.govdntb.gov.ua For instance, when cultures were re-elicited with a combination of cyclodextrin (CD) and hydrogen peroxide (H₂O₂), the subsequent yield of Arachidin-1 was actually lower than that obtained from the first elicitation. This suggests that while the cultures remain viable and responsive, repeated exposure to certain stressors may lead to diminished returns or metabolic exhaustion.
The findings indicate that re-elicitation can be a viable strategy for boosting Arachidin-1 production, but optimization of the specific elicitors and timing is crucial for success. nih.gov
Table 1: Effect of Re-elicitation on Arachidin-1 Production
Precursor Feeding
Precursor feeding is a biotechnological strategy that involves supplying exogenous biosynthetic precursors to a culture system to enhance the production of a desired secondary metabolite. In the context of Arachidin-1, which is a stilbenoid, the phenylpropanoid pathway is the primary source of its carbon skeleton. L-phenylalanine is a key initial precursor in this pathway.
Studies have integrated precursor feeding with elicitation to augment the production of Arachidin-1 in peanut hairy root cultures. Research shows that providing an external supply of L-phenylalanine to cultures treated with a combination of elicitors—such as chitosan (CHT), methyl jasmonate (MeJA), and cyclodextrin (CD)—can significantly enhance and sustain the production of Arachidin-1. researchgate.net
In a comparative study, elicited cultures fed with L-phenylalanine demonstrated elevated and continuous accumulation of Arachidin-1 over a 72-hour period. In contrast, cultures that were elicited but not fed with the precursor showed an initial increase in Arachidin-1 production, which then peaked and began to decline after 48 hours. researchgate.net This suggests that the availability of L-phenylalanine may become a limiting factor for sustained high-level production of stilbenoids during elicitation.
The exogenous supply of L-phenylalanine may also act as an early regulator for the expression of genes involved in the stilbenoid biosynthesis pathway. This leads to a more immediate and sustained response compared to elicitation alone, where a delay in the transcriptional regulation was observed. researchgate.net Therefore, coupling precursor feeding with elicitation is an effective and synergistic approach to maximize the yield of Arachidin-1 from peanut hairy root cultures.
Table 2: Impact of L-phenylalanine Feeding on Arachidin-1 Accumulation in Elicited Cultures
Table of Compounds Mentioned
Analytical Methodologies and Isolation Techniques
Extraction and Fractionation Procedures
Solvent-Based Extraction
Solvent-based extraction is the foundational step for isolating Arachidin-1, particularly from the liquid medium of elicited peanut hairy root cultures. Ethyl acetate is the most commonly reported solvent for this purpose. nih.govnih.gov The process involves partitioning the culture medium with ethyl acetate, often performed twice to maximize the recovery of stilbenoids. nih.gov The organic phases containing Arachidin-1 and other related compounds are then combined and dried, typically using a rotary evaporator, to yield a crude extract rich in prenylated stilbenoids. nih.gov This simple organic extraction provides an efficient preliminary concentration of the target compound before it is subjected to more refined purification techniques. nih.gov
Cellulase-Assisted Extraction
While solvent-based extraction is well-documented for Arachidin-1 from hairy root culture media, cellulase-assisted extraction represents an alternative approach, particularly for plant tissues. Research has demonstrated that using cellulase can enhance the extraction of total flavonoids from peanut hulls by breaking down the plant cell wall. indexcopernicus.com A recent study on elicited peanut hairy root cultures noted that performing a cellulase-assisted extraction prior to solvent extraction significantly increased the yield of Arachidin-1 by 1.73-fold compared to the process without enzymatic treatment. researchgate.net Optimal conditions for enzymatic extraction of flavonoids from peanut byproducts have been identified as a pH of 5.0, a temperature of 50°C, and an enzyme concentration of 2.0% for a duration of 130 minutes. indexcopernicus.com This suggests that enzymatic hydrolysis could be a valuable step in improving the extraction efficiency of stilbenoids like Arachidin-1 from solid plant materials.
Chromatographic Separation Techniques
Following initial extraction, a combination of chromatographic methods is essential to separate Arachidin-1 from a complex mixture of other stilbenoids (like Arachidin-3 and resveratrol) and impurities. nih.govpurdue.edu
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a critical tool for both the analysis and purification of Arachidin-1. Reversed-phase columns, particularly C18, are standard for this purpose. nih.gov
For analytical purposes, HPLC is used to quantify the production of Arachidin-1 in extracts. mdpi.com For purification, semi-preparative HPLC is the final step to yield the compound at high purity (>95%). nih.govmdpi.com In one method, a semi-preparative C18 column was used with a mobile phase gradient of methanol and water, achieving a 57.08% recovery rate and a final purity of 99.32%. mdpi.com The identity of the purified Arachidin-1 is confirmed by comparing its HPLC retention time and UV spectrum with known standards and through mass spectrometry analysis, which typically shows a molecular ion at m/z 313 [M+H]⁺. nih.gov
| Technique | Column | Mobile Phase | Flow Rate | Detection | Purity Achieved | Reference |
|---|---|---|---|---|---|---|
| Analytical UHPLC | SunFire™ C18 (5 µm, 4.6 × 250 mm) | Methanol (A) and 0.5% Formic Acid (B) | 1 mL/min | 340 nm | N/A (Quantification) | nih.gov |
| Semi-preparative HPLC | SunFire™ C18 OBD™ Prep (10 × 250 mm) | Methanol and 0.5% Formic Acid solution | 4 mL/min | 340 nm | >95% | nih.govmdpi.com |
| Semi-preparative HPLC | SunFire™ C18 (5 µm, 10 × 250 mm) | Water (A) and Methanol (B) | 4 mL/min | UV (unspecified wavelength) | 99.32% | mdpi.com |
| Analytical HPLC | Symmetry C18 (5.0 µm, 250 x 4.6 mm) | 0.05% Formic Acid in water (A) and 99:1 Acetonitrile:Solvent A (B) | N/A | 320 nm | N/A (Quantification) | purdue.edu |
Column Chromatography (Normal- and Reversed-Phase)
As a crucial intermediate step, column chromatography is employed after solvent extraction to fractionate the crude extract. This process helps to separate compounds based on their polarity, reducing the complexity of the mixture before the final, high-resolution purification by HPLC. nih.gov Research has detailed a strategy where the ethyl acetate extract is consecutively fractionated first by normal-phase and then by reversed-phase column chromatography. nih.govnih.gov This combined chromatographic approach effectively isolates fractions enriched with Arachidin-1, leading to a final recovery rate of 32% with a purity of over 95% after the subsequent semi-preparative HPLC step. nih.gov
Countercurrent Chromatography (e.g., CPC, HSCCC)
Countercurrent chromatography, a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, has proven highly effective for the one-step purification of stilbenoids. researchgate.netnih.gov
Centrifugal Partition Chromatography (CPC), a type of countercurrent chromatography, has been successfully used to purify substantial quantities of Arachidin-1 from hairy root culture extracts. purdue.eduulima.edu.penih.gov In a single CPC run, Arachidin-1 was separated to a purity of 97.0%. ulima.edu.penih.gov The selection of an appropriate two-phase solvent system is critical for successful separation.
| Parameter | Details | Reference |
|---|---|---|
| Solvent System | Heptane/Ethyl acetate/Ethanol/Water (4:5:3:3, v/v/v/v) | purdue.edu |
| Partition Coefficient (K) | 2.04 | purdue.edu |
| Initial Amount in Extract | 30.02 mg | purdue.edu |
| Amount Recovered | 19.99 mg | purdue.edu |
| Purity Achieved | 97.0% | purdue.eduulima.edu.penih.gov |
Related techniques such as High-Performance Countercurrent Chromatography (HPCCC) and High-Speed Countercurrent Chromatography (HSCCC) are also widely used for the preparative separation of natural products and have been noted as valuable for isolating plant metabolites. nih.govmdpi.comnih.gov
Structural Elucidation and Purity Assessment
The definitive identification and purity verification of Arachidin I rely on a combination of modern spectroscopic and chromatographic techniques. These methods are essential for confirming the molecular structure and ensuring the quality of the isolated compound for research and potential applications.
Spectroscopic Methods (e.g., UV, Mass Spectrometry, NMR)
Spectroscopic analysis is fundamental to the structural elucidation of this compound, providing critical information about its chemical framework, molecular weight, and functional groups.
Ultraviolet (UV) Spectroscopy
Ultraviolet spectroscopy is a primary technique used for the initial identification of this compound. The compound exhibits a characteristic UV absorption maximum (λmax) at 341 nm, which is indicative of its stilbenoid structure researchgate.net. In chromatographic methods like HPLC, UV detectors are frequently set to 340 nm to monitor for this compound and related stilbenoids researchgate.net. The identity of the compound is often confirmed by comparing its UV spectrum and HPLC retention time with those of a previously identified standard rsc.org.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the precise molecular weight and fragmentation pattern of this compound, which helps confirm its elemental composition and structural features. Using techniques such as electrospray ionization (ESI), the mass spectrometry analysis of this compound typically shows a molecular ion peak at a mass-to-charge ratio (m/z) of 313, corresponding to the protonated molecule [M+H]⁺ rsc.org.
Further analysis using tandem mass spectrometry (MS²) reveals a characteristic fragment ion at m/z 257 rsc.org. This fragmentation is indicative of the loss of a prenyl moiety, a key structural feature of this compound rsc.org. This specific fragmentation pattern is a reliable marker for identifying the compound in complex mixtures rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) are used to map the complete carbon-hydrogen framework of this compound. The structure of this compound has been confirmed by comparing its ¹H-NMR spectral data to previously published values wur.nl. Furthermore, the ¹³C-NMR spectrum of related compounds has been shown to contain signals identical to those of the catechol moiety present in this compound, reinforcing the structural assignment wur.nl. The analysis of chemical shifts (δ), coupling constants (J), and correlations from 2D-NMR experiments allows for the unambiguous assignment of all atoms in the molecule jchps.commdpi.com.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Method | Observation | Significance |
| UV Spectroscopy | λmax at 341 nm researchgate.net | Confirms the presence of the stilbenoid chromophore. |
| Mass Spectrometry | Molecular Ion [M+H]⁺: m/z 313 rsc.org | Determines the molecular weight of the compound. |
| MS² Fragment Ion: m/z 257 rsc.org | Indicates the characteristic loss of the prenyl group. | |
| NMR Spectroscopy | ¹H and ¹³C NMR data wur.nlmdpi.com | Provides definitive confirmation of the complete molecular structure. |
Purity Determination Methods
Ensuring the purity of isolated this compound is critical for accurate biological and chemical studies. Chromatographic methods are the standard for assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
Analytical High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound researchgate.net. The purity is calculated based on the relative area of the this compound peak in the chromatogram, typically detected by UV absorption rsc.org. Purity levels achieved through various purification techniques are consistently high. For instance, purities of over 95% have been reported following semi-preparative HPLC and column chromatography rsc.orgwur.nl. More rigorous purification using semi-preparative HPLC has yielded purities as high as 99.32% researchgate.net.
Other Chromatographic Techniques
Other methods used in the purification process also serve as an indirect measure of purity. Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique, has been successfully used to purify this compound, achieving a purity of 97.0% in a single run, as verified by subsequent HPLC analysis researchgate.net. These methods, often used in sequence, such as initial column chromatography followed by semi-preparative HPLC, are effective in producing high-purity this compound suitable for detailed study.
Table 2: Reported Purity of this compound from Various Purification Methods
| Purification Method | Achieved Purity | Reference |
| Column Chromatography & Semi-preparative HPLC | >95% | rsc.orgwur.nl |
| Centrifugal Partition Chromatography (CPC) | 97.0% | researchgate.net |
| Semi-preparative HPLC | 99.32% | researchgate.net |
Biological Activities and Mechanistic Studies Excluding Human Clinical Data and Safety Profiles
Plant Defense Mechanisms
Plants have developed sophisticated defense systems to protect against pathogens, which include the production of antimicrobial secondary metabolites known as phytoalexins. chiro.orgnih.gov These compounds are synthesized and accumulated at the site of infection following exposure to biotic or abiotic stressors. nih.gov
Arachidin-1 functions as a key phytoalexin in the peanut plant's defense arsenal. nih.govresearchgate.net The production of stilbenoid-derived compounds, including Arachidin-1, is a characteristic defense response of the peanut plant when infected by microbial pathogens. nih.govnih.gov Research has shown that these compounds are integral to the plant's resistance against various bioaggressors, including fungi and bacteria. researchgate.net
Studies have evaluated the antifungal properties of Arachidin-1 against several economically important plant pathogenic fungi. nih.gov For instance, its activity has been tested against genera such as Botrytis, which causes blight, and Phomopsis. nih.gov The accumulation of prenylated stilbenoids like Arachidin-1 upon microbial challenge underscores their significant antifungal activity and their role in protecting the plant from disease. researchgate.net This natural defense mechanism is a critical area of research for developing disease-resistant peanut varieties. icrisat.org
In Vitro Cellular and Molecular Modulations
Beyond its role in plant biology, Arachidin-1 has been investigated for its effects on mammalian cells, particularly concerning inflammatory pathways. These studies utilize cellular models to elucidate the compound's molecular mechanisms of action.
Arachidin-1 has demonstrated notable anti-inflammatory properties in various in vitro experiments. researchgate.netacs.org Its mechanisms involve the modulation of key signaling molecules and pathways that are central to the inflammatory response.
A key aspect of inflammation is the production of signaling molecules, or mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO). In a cellular model using mouse macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response, Arachidin-1 demonstrated significant inhibitory effects on the production of these mediators. researchgate.netnih.gov At a concentration of 15 µM, Arachidin-1 was shown to significantly inhibit the LPS-induced extracellular production of both PGE2 and NO. nih.gov
| Cell Line | Stimulant | Compound | Concentration | Effect | Source |
|---|---|---|---|---|---|
| RAW 264.7 (Mouse Macrophage) | Lipopolysaccharide (LPS) | Arachidin-1 | 15 µM | Significant inhibition of PGE2 and NO production | nih.gov |
Nuclear factor-κB (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. spandidos-publications.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. spandidos-publications.com Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α), IκBα is degraded, allowing NF-κB to move into the nucleus and activate inflammatory gene expression. nih.govspandidos-publications.com
Research conducted on endothelial cells has shown that Arachidin-1 can effectively inhibit this process. nih.govspandidos-publications.comresearchgate.net Pretreatment with Arachidin-1 was found to attenuate the TNF-α-induced nuclear translocation of NF-κB. spandidos-publications.com The underlying mechanism for this inhibition is the ability of Arachidin-1 to block the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the activation of its target genes. nih.govspandidos-publications.comresearchgate.net
The adhesion of immune cells, such as monocytes, to the endothelial lining of blood vessels is a critical step in the inflammatory process. This adhesion is mediated by molecules like intercellular adhesion molecule-1 (ICAM-1), the expression of which is increased by inflammatory stimuli like TNF-α. spandidos-publications.com
Studies have demonstrated that Arachidin-1 can downregulate the expression of ICAM-1 on endothelial cells. spandidos-publications.com In experiments where endothelial cells were stimulated with TNF-α, pretreatment with Arachidin-1 at concentrations ranging from 1 to 25 µM led to a decrease in ICAM-1 expression. spandidos-publications.com This reduction in ICAM-1 subsequently attenuated the adhesion of monocytes to the TNF-α-activated endothelial cells. nih.govspandidos-publications.com This effect is directly linked to the inhibition of the NF-κB pathway, as NF-κB is a key regulator of ICAM-1 gene expression. spandidos-publications.com
| Target Molecule/Process | Effect of Arachidin-1 | Mechanism | Source |
|---|---|---|---|
| NF-κB Nuclear Translocation | Inhibited | Blocks degradation of the inhibitor protein IκBα | nih.govspandidos-publications.comresearchgate.net |
| ICAM-1 Expression | Downregulated | Inhibition of NF-κB activation leads to reduced ICAM-1 gene expression | spandidos-publications.com |
| Monocyte Adhesion | Attenuated | Reduced ICAM-1 expression on endothelial cells | nih.govspandidos-publications.com |
Anti-inflammatory Activities in Cellular Models
Effects on Macrophage Function (e.g., RAW 264.7 cells)
Arachidin-1 demonstrates notable anti-inflammatory effects on the murine macrophage cell line RAW 264.7. Research indicates that it inhibits the production of key inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, Arachidin-1, along with other stilbenoids like piceatannol and resveratrol (B1683913), inhibited the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in a dose-dependent manner nih.govacs.org.
Specifically, 15 μM of Arachidin-1 significantly inhibited the extracellular production of PGE2 and NO in LPS-activated macrophages nih.gov. The inhibitory potency of these stilbenoids on both PGE2/NO production and inflammatory gene expression was found to be in the order of piceatannol, followed by Arachidin-1, and then resveratrol nih.gov. Mechanistically, these effects are linked to the downregulation of transcription factors. Arachidin-1 was shown to reduce LPS-induced Nuclear Factor-kappa B (NF-κB) activity and the expression of CCAAT/enhancer-binding protein delta (C/EBPδ) nih.gov. Furthermore, in addition to its anti-inflammatory actions, Arachidin-1 also exhibited cytotoxic effects on RAW 264.7 cells at a concentration of 27 μM researchgate.netnih.gov.
Antioxidative Properties in Cellular Systems
Arachidin-1 possesses significant antioxidative capabilities, which are manifested through several protective mechanisms within cellular systems. These include the direct reduction of oxidative stress and the activation of endogenous antioxidant pathways.
Reduction of Reactive Oxygen Species (ROS) Levels
Studies have shown that Arachidin-1 can effectively mitigate oxidative stress. In human umbilical vein endothelial cells, pretreatment with Arachidin-1 reduced the generation of reactive oxygen species (ROS) induced by hydrogen peroxide (H2O2) nih.govresearchgate.net. This demonstrates a direct protective effect against oxidative damage at the cellular level. In the context of cancer therapy, it is noteworthy that the combination of Arachidin-1 with the chemotherapy drug paclitaxel was found to increase intracellular ROS in triple-negative breast cancer (TNBC) cells, a mechanism that contributes to inducing apoptosis in these malignant cells mdpi.comnih.govresearchgate.net.
Activation of Nrf2-Mediated Protective Mechanisms
A key mechanism underlying the antioxidant effects of Arachidin-1 is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govnih.gov. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. In endothelial cells, Arachidin-1 was found to upregulate Nrf2 and enhance the transcriptional activity of the antioxidant response element (ARE) nih.govresearchgate.net. The crucial role of this pathway was confirmed in experiments where the inhibition of Nrf2 using siRNA blocked the anti-inflammatory effects of Arachidin-1, such as the suppression of NF-κB nuclear translocation nih.gov.
Induction of Phase II Detoxification Enzymes (e.g., HO-1, GST, Trx)
The activation of the Nrf2 pathway by Arachidin-1 leads to the subsequent induction of several Phase II detoxification and antioxidant enzymes nih.govmdpi.com. Research has demonstrated that Arachidin-1 treatment increases the expression of key protective enzymes, including heme oxygenase-1 (HO-1), glutathione S-transferase (GST), thioredoxin-1 (Trx), thioredoxin reductase-1, and glutamyl-cysteine synthetase in endothelial cells nih.govresearchgate.net. This upregulation of endogenous defense enzymes fortifies the cell against oxidative and inflammatory damage nih.govresearchgate.net.
Anti-Proliferative and Apoptotic Effects in Neoplastic Cell Lines
Arachidin-1 has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Its efficacy and mechanisms of action show specificity depending on the cell type.
Cell Line Specificity
HL-60 Leukemia Cells: Arachidin-1 exhibits potent anticancer activity in human promyelocytic leukemia HL-60 cells. It has been shown to be more effective than resveratrol, with an EC50 value approximately four times lower for inducing programmed cell death acs.orgnih.govresearchgate.net. The compound triggers apoptosis through both caspase-dependent and caspase-independent pathways acs.orgnih.gov. The mechanisms involve causing mitochondrial membrane damage, activating caspases (including caspase-3 and -9), and inducing the nuclear translocation of the apoptosis-inducing factor (AIF), which ultimately leads to cell death acs.orgnih.govnih.gov. The IC50 value for Arachidin-1 in HL-60 cells after 72 hours of treatment was reported to be 4.2 μM nih.gov.
Triple-Negative Breast Cancer (TNBC) Cells: In TNBC cell lines (MDA-MB-231 and MDA-MB-436), Arachidin-1 shows significantly higher cytotoxicity compared to both Arachidin-3 and resveratrol nih.govpeanut-institute.comsemanticscholar.orgnih.gov. After a 24-hour treatment, the IC50 value of Arachidin-1 was approximately 11-fold lower than Arachidin-3 and 6-fold lower than resveratrol in MDA-MB-231 cells nih.govnih.gov. In MDA-MB-436 cells, the IC50 was about 9-fold and 8-fold lower, respectively nih.govnih.gov. Mechanistically, Arachidin-1 induces caspase-dependent apoptosis via the intrinsic pathway, which is characterized by the activation of caspase-9 and cleavage of PARP, as well as the inhibition of the anti-apoptotic protein survivin nih.govnih.gov. It also arrests the cell cycle in the G2/M phase nih.govpeanut-institute.com. Importantly, Arachidin-1 did not exhibit significant cytotoxicity in the non-cancerous breast epithelial cell line MCF-10A at similar concentrations mdpi.comnih.govpeanut-institute.comnih.govmdpi.com.
Caco-2 Colon Cancer Cells: Studies on the effect of Arachidin-1 on human colon adenocarcinoma Caco-2 cells have yielded specific findings. Research has shown that treatment with Arachidin-1 at concentrations of 10 µM and 20 µM resulted in a significant reduction in cell viability after 48 hours when compared to untreated controls uark.edu. Another study, however, concluded that under its experimental conditions, Arachidin-1 did not substantially inhibit the growth of Caco-2 cells uark.edu.
HeLa Cells: In studies involving the human cervical cancer cell line HeLa, Arachidin-1 was found to be cytotoxic at a concentration of 27 μM researchgate.netnih.gov.
Research Findings Summary Tables
Table 1: Cytotoxicity (IC50) of Arachidin-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Arachidin-1 IC50 (µM) | Time Point | Reference |
|---|---|---|---|---|
| HL-60 | Leukemia | 4.2 | 72h | nih.gov |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.0 (overall) | Multiple | nih.gov |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~2.0 (overall) | Multiple | nih.gov |
| HeLa | Cervical Cancer | 27 | Not Specified | researchgate.netnih.gov |
| RAW 264.7 | Macrophage (Murine) | 27 | Not Specified | researchgate.netnih.gov |
Table 2: Mechanistic Actions of Arachidin-1 in Cancer Cell Lines
| Cell Line | Key Mechanistic Findings | Reference |
|---|---|---|
| HL-60 | Induces caspase-dependent and -independent apoptosis; causes mitochondrial membrane damage; activates caspase-3 and -9; promotes nuclear translocation of AIF. | acs.orgnih.govnih.gov |
| MDA-MB-231 & MDA-MB-436 (TNBC) | Induces caspase-dependent apoptosis via intrinsic pathway; activates caspase-9 and PARP cleavage; inhibits survivin; arrests cell cycle at G2/M phase. | nih.govpeanut-institute.comnih.gov |
| Caco-2 | Reduces cell viability at 10-20 µM concentrations after 48 hours. | uark.edu |
Mechanisms of Programmed Cell Death (e.g., Caspase-Dependent Pathways, Intrinsic Pathway)
Arachidin-1 induces programmed cell death in cancer cells through multiple mechanisms, primarily involving caspase-dependent pathways and the intrinsic, or mitochondrial, pathway. nih.govacs.orgresearchgate.net In human leukemia HL-60 cells, treatment with Arachidin-1 leads to mitochondrial membrane damage, the activation of caspases, and the nuclear translocation of apoptosis-inducing factor, ultimately resulting in chromosome degradation and cell death. nih.gov This indicates that Arachidin-1 can trigger apoptosis through both caspase-dependent and caspase-independent mechanisms. nih.govnih.gov
Studies in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-436, have further elucidated the pro-apoptotic mechanism of Arachidin-1. nih.govacs.org In these cells, Arachidin-1 induces apoptosis through the intrinsic pathway, which is characterized by the activation of caspase-9. nih.govacs.org This activation of the intrinsic pathway is a key mechanism for its cytotoxic effects against these aggressive breast cancer cells. nih.gov The compound's ability to cause mitochondrial depolarization is a critical step in initiating this caspase-dependent cell death process. nih.gov
Cell Cycle Modulation (e.g., G2-M Phase Arrest)
A significant aspect of Arachidin-1's anticancer activity is its ability to modulate the cell cycle. Research has demonstrated that Arachidin-1 induces cell cycle arrest at the G2/M phase in a dose-dependent manner in TNBC cells. nih.govmdpi.com In MDA-MB-231 cells, treatment with 1 µM of Arachidin-1 resulted in a significant increase in the percentage of cells in the G2/M phase. mdpi.com For instance, after 24 hours of treatment, the proportion of cells in the G2/M phase rose to 31.73 ± 4.00%, and after 72 hours, it was 31.28 ± 3.45%. mdpi.com This blockage of the cell division cycle at the G2/M checkpoint prevents cancer cells from proliferating. nih.govacs.org Notably, this effect on cell division was not observed in non-cancerous MCF-10A cells, suggesting a degree of selectivity for cancer cells. nih.govacs.org
| Treatment Duration | Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) | Significance (p-value vs. control) |
|---|---|---|---|
| 24 h | 0.1 | 18.59 ± 3.88 | ns |
| 1 | 31.73 ± 4.00 | < 0.0001 | |
| 48 h | 0.1 | 20.98 ± 0.48 | ns |
| 1 | 25.13 ± 0.89 | < 0.001 | |
| 72 h | 0.1 | 27.73 ± 4.33 | < 0.001 |
| 1 | 31.28 ± 3.45 | < 0.0001 |
ns = not significant. Data derived from studies on MDA-MB-231 TNBC cells. mdpi.com
Gene and Protein Expression Changes (e.g., p53, PARP, Survivin)
The induction of apoptosis and cell cycle arrest by Arachidin-1 is accompanied by specific changes in the expression of key regulatory genes and proteins. Treatment with Arachidin-1 leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov Concurrently, it inhibits the expression of survivin, an anti-apoptotic protein that is often overexpressed in cancer cells. nih.govacs.orgnih.gov The downregulation of survivin and cleavage of PARP have been observed in TNBC cell lines following Arachidin-1 treatment. nih.gov
Furthermore, when used in combination with the chemotherapy drug paclitaxel, Arachidin-1 has been shown to activate the expression of the tumor suppressor protein p53. acs.orgnih.govnih.gov The activation of p53 can, in turn, contribute to the induction of apoptosis and cell cycle arrest. nih.govnih.gov Western blot analysis in TNBC cells treated with Arachidin-1 revealed a significant decrease in full-length PARP and an increase in cleaved caspase-9, confirming the activation of the intrinsic apoptotic pathway. nih.gov
| Protein | Effect of Arachidin-1 Treatment | Associated Pathway/Function |
|---|---|---|
| PARP | Cleavage (Activation) | DNA repair and apoptosis |
| Survivin | Inhibition/Downregulation | Inhibition of apoptosis |
| Caspase-9 | Cleavage (Activation) | Intrinsic apoptosis pathway |
| p53 | Activation (with Paclitaxel) | Tumor suppression, apoptosis, cell cycle arrest |
Synergistic Effects with Co-Treatments (e.g., Paclitaxel, Metformin)
Arachidin-1 has demonstrated the ability to work synergistically with conventional anticancer agents, enhancing their efficacy. In TNBC cells, Arachidin-1 enhances the anticancer effects of paclitaxel. acs.org The combination of Arachidin-1 and paclitaxel leads to a synergistic inhibition of cell proliferation and induction of apoptosis. acs.orgnih.govnih.gov This combination has been shown to decrease the IC50 of paclitaxel by approximately two-fold in TNBC cells and inhibit the growth of 3D spheroid TNBC models. acs.org The mechanism behind this synergy involves the induction of apoptosis through mitochondrial oxidative stress and arresting cells in the G2/M phase. acs.orgnih.gov
In addition to paclitaxel, studies have suggested a synergistic potential with the antidiabetic drug metformin. Research has shown that Arachidin-1 sensitized non-small cell lung cancer cells in combination with metformin, indicating a broader potential for synergistic applications in cancer therapy. acs.orgmdpi.com
Antiviral Activities (e.g., Rotavirus Replication in HT29.f8 cells)
Arachidin-1 has exhibited notable antiviral properties. nih.govmdpi.com Specifically, it has been shown to inhibit the replication of rotavirus in HT29.f8 cells. nih.gov This suggests a potential therapeutic application for Arachidin-1 in combating certain viral infections. The antiviral activity appears to be linked to the presence of the prenyl group on the stilbenoid structure, as non-prenylated analogs did not show similar effects. nih.gov The addition of Arachidin-1 to rotavirus-infected HT29.f8 and MA104 cells resulted in a significant reduction in the number of infectious virus particles released. researchgate.net
Antibacterial Activities
In vitro studies have indicated that Arachidin-1 possesses antibacterial activity. nih.govmdpi.com As a prenylated stilbenoid, it has shown greater inhibitory effects on the planktonic growth of the dental caries pathogen Streptococcus mutans when compared to its non-prenylated counterparts, resveratrol and piceatannol. nih.gov This enhanced activity is attributed to the prenyl group, which increases the molecule's lipophilicity and likely improves its interaction with bacterial membranes. researchgate.net Crude extracts rich in Arachidin-1 and Arachidin-3 have also been tested against several foodborne microbes, demonstrating inhibitory effects. researchgate.net
| Bacterium | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 187.5 |
| Salmonella typhimurium | 250 |
| Escherichia coli | 500 |
Data from a study on crude extracts from elicited peanut hairy root cultures. researchgate.net
Anti-adipogenic Activities
Arachidin-1 has been identified as having anti-adipogenic properties, suggesting its potential role in managing conditions related to fat cell formation. nih.govmdpi.com Research using 3T3-L1 cells, a common model for studying adipogenesis, has shown that Arachidin-1 can inhibit the differentiation of these preadipocytes into mature adipocytes. nih.govacs.orgacs.org This inhibition was observed to be dose-dependent within a concentration range of 1-10 μM. nih.govacs.orgacs.org This activity highlights a potential area for further investigation into the metabolic effects of Arachidin-1.
Receptor Interactions and Binding Affinity
Cannabinoid Receptor Binding (CB1R, CB2R)
Current research on the direct interaction of Arachidin-1 with cannabinoid receptors (CB1R and CB2R) is limited. While some computational molecular modeling studies have suggested that prenylated stilbenoids like Arachidin-1 may have an improved binding affinity for cannabinoid receptors compared to their non-prenylated parent compounds, specific experimental data determining the binding affinity (such as Ki or EC50 values) of Arachidin-1 at CB1 and CB2 receptors is not extensively documented in peer-reviewed literature. One study noted that both Arachidin-1 and Arachidin-3 demonstrated a higher binding affinity for cannabinoid receptors in comparison to piceatannol and resveratrol mdpi.com. However, detailed quantitative binding data from radioligand binding assays or other experimental techniques are not presently available to definitively characterize the interaction of Arachidin-1 with these receptors.
Immunomodulatory Effects in Model Organisms/Cellular Systems
Modulation of Regulatory T Cell Functions (e.g., CTLA-4, FoxP3, IL-10, TGF-β)
Arachidin-1, a phytoestrogenic stilbene (B7821643) found in peanut sprouts, has been investigated for its immunomodulatory properties, particularly in the context of aging. Studies have shown that Arachidin-1 can influence the function of regulatory T cells (Tregs), which are crucial for maintaining immunological self-tolerance and homeostasis nih.gov.
When compared to resveratrol, another well-known stilbene, Arachidin-1 appeared to be more potent in promoting the production of the immunosuppressive cytokines TGF-β and, in particular, IL-10 at the mRNA level in lymphocytes spandidos-publications.com. In a long-term dietary supplementation study with aged ICR mice, a diet enriched with stilbenes, including Arachidin-1, led to significantly elevated gene expression levels of CTLA-4 and TGF-β in circulating Treg populations nih.gov. These findings suggest that Arachidin-1 plays a role in modulating Treg functions, which may contribute to a balanced immune status during aging nih.govresearchgate.net.
| Compound | Parameter | Effect | Model System |
| Arachidin-1 | CTLA-4 (CD152) Positive Cells | Increase | ConA-activated T cells |
| Arachidin-1 | CTLA-4 Gene Expression | Upregulation | ConA-activated T cells |
| Arachidin-1 | FoxP3 Gene Expression | Upregulation | ConA-activated T cells |
| Arachidin-1 | IL-10 Gene Expression | Upregulation | ConA-activated T cells |
| Arachidin-1 | TGF-β Gene Expression | Upregulation | ConA-activated T cells |
| Stilbene-enriched diet (containing Arachidin-1) | CTLA-4 Gene Expression | Significant Elevation | Circulating Tregs in aged ICR mice |
| Stilbene-enriched diet (containing Arachidin-1) | TGF-β Gene Expression | Significant Elevation | Circulating Tregs in aged ICR mice |
Comparative Analysis with Stilbenoid Analogs
Structural Analogues and Derivatives (e.g., Arachidin-3, Resveratrol (B1683913), Piceatannol)
Arachidin-1 is a prenylated stilbenoid, a class of natural phenolic compounds characterized by a C6-C2-C6 skeleton with a prenyl substitution researchgate.net. Its structure is closely related to other well-known stilbenoids, from which it is derived. The core structure of these compounds is 1,2-diphenylethylene rsc.org.
Resveratrol (trans-3,5,4′-trihydroxystilbene) : A widely studied non-prenylated stilbenoid, resveratrol is considered a parent compound for many derivatives nih.govresearchgate.net. It features three hydroxyl groups on its stilbene (B7821643) backbone researchgate.net.
Piceatannol (trans-3,5,3′,4′-tetrahydroxystilbene) : This compound is a hydroxylated analog and a metabolite of resveratrol. researchgate.netmdpi.com Piceatannol's structure is identical to resveratrol except for an additional hydroxyl group at the 3′-carbon position mdpi.comnih.gov.
Arachidin-3 (trans-4-(3-methyl-1-butenyl)-3,5,4′-trihydroxystilbene) : This compound is a direct prenylated analog of resveratrol nih.govuark.edunih.gov. It contains the same trihydroxystilbene core as resveratrol but is distinguished by the addition of a 3-methyl-1-butenyl group (a prenyl group) at the C-4 position nih.govmdpi.com.
Arachidin-1 (trans-4-(3-methyl-1-butenyl)-3,5,3′,4′-tetrahydroxystilbene) : Similarly, Arachidin-1 is the prenylated analog of piceatannol nih.govnih.gov. It shares the tetrahydroxystilbene structure of piceatannol, with the addition of a 3-methyl-1-butenyl moiety at the C-4 position nih.govmdpi.com.
The key structural difference between Arachidin-1 and its non-prenylated counterpart, piceatannol, as well as between Arachidin-3 and resveratrol, is the presence of this prenyl group. This structural modification plays a crucial role in altering the compound's biological properties nih.govgoogle.com.

Arachidin-1

Arachidin-3

Resveratrol

Piceatannol
Comparative Bioactivity and Potency (e.g., Antioxidant, Anti-inflammatory, Antiproliferative)
The addition of a prenyl group significantly influences the bioactivity of stilbenoids, often resulting in enhanced potency compared to their non-prenylated analogs nih.govgoogle.com.
Antioxidant Activity The introduction of a prenyl group can significantly increase the antioxidant activity of stilbenoids researchgate.netnih.gov. In a study using the thiobarbituric acid reactive substances (TBARS) assay, the antioxidant activity of Arachidin-1 was compared to resveratrol and Arachidin-3. Lipid oxidation was inhibited by a 7 μM dose of Arachidin-1, whereas a 27 μM dose was required for resveratrol. Purified Arachidin-1 and Arachidin-3 both inhibited oxidation at doses of 7 μM and 14 μM, respectively researchgate.net.
Anti-inflammatory Activity Prenylated stilbenoids have demonstrated promising anti-inflammatory potential rsc.org. Arachidin-1 has shown anti-inflammatory activity equal to or superior to that of resveratrol purdue.edu. In studies with RAW 264.7 macrophage cells, Arachidin-1 was more effective than both Arachidin-3 and resveratrol at inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation purdue.edu.
Antiproliferative Activity Arachidin-1 has consistently shown higher antiproliferative and cytotoxic effects in various cancer cell lines compared to Arachidin-3 and resveratrol.
In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-436), Arachidin-1 exhibited significantly higher cytotoxicity. After a 24-hour treatment, the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for Arachidin-1 in MDA-MB-231 cells was approximately 11-fold lower than that of Arachidin-3 and 6-fold lower than that of resveratrol nih.gov. Similarly, in MDA-MB-436 cells, the IC₅₀ for Arachidin-1 was about 9-fold and 8-fold lower than for Arachidin-3 and resveratrol, respectively nih.govpeanut-institute.com. Notably, Arachidin-1 did not show significant cytotoxicity in the non-cancerous MCF-10A breast cell line nih.govpeanut-institute.com.
The table below summarizes the comparative IC₅₀ values in TNBC cell lines after different treatment durations mdpi.com.
Similar results were observed in human leukemia HL-60 cells, where Arachidin-1 also inhibited cell proliferation at lower concentrations compared to Arachidin-3 and resveratrol nih.gov.
Influence of Prenylation on Biological Activity and Metabolism
A significant challenge for the therapeutic use of stilbenoids like resveratrol is their low bioavailability, which is largely due to rapid and extensive metabolism in the body mdpi.comnih.gov. A primary metabolic pathway is glucuronidation, a Phase II detoxification process where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to the stilbenoid, making it more water-soluble and easier to excrete nih.gov.
This reduced rate of metabolic breakdown leads to greater metabolic stability for the prenylated compounds nih.gov. Piceatannol itself has been shown to be more metabolically stable than resveratrol mdpi.comnih.gov. The addition of the prenyl group to create Arachidin-1 further enhances this stability. For example, the prenylated form of piceatannol (Arachidin-1) exhibited slower glucuronidation, which may lead to higher bioavailability nih.govtandfonline.com. This improved metabolic profile suggests that prenylated stilbenoids like Arachidin-1 may be preferable alternatives to compounds like resveratrol for therapeutic applications due to their potential for increased bioavailability via slowed metabolism nih.govuark.edutandfonline.com.
Q & A
Q. What are the established methodologies for isolating and purifying Arachidin I from natural sources?
this compound is typically isolated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or preparative thin-layer chromatography (TLC). Key steps include solvent extraction (e.g., ethanol or methanol), fractionation based on polarity, and validation via spectroscopic methods. Reproducibility requires documenting solvent ratios, column parameters (e.g., C18 reverse-phase columns), and purity thresholds (e.g., ≥95% by HPLC). Detailed protocols should align with guidelines for experimental reproducibility, including raw data submission as supplemental materials .
Q. Which spectroscopic and analytical techniques are most reliable for confirming this compound’s structural identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and Mass Spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) are standard. NMR assignments should cross-reference published chemical shifts for stilbenoid analogs, while MS data must match theoretical molecular weights (±5 ppm). For transparency, raw spectral data and processing parameters (e.g., solvent suppression, integration thresholds) should be archived in supplemental files .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing confounding variables?
Use randomized, blinded in vitro or in vivo models with negative/positive controls. For example:
- In vitro : Apply this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to cell lines, normalizing for solvent effects (e.g., DMSO ≤0.1%).
- In vivo : Standardize animal models by age, weight, and genetic background. Include pharmacokinetic analyses (e.g., plasma half-life via LC-MS). Statistical power analysis should determine sample sizes, and raw datasets must be publicly accessible to enable meta-analyses .
Q. What systematic approaches resolve contradictions in reported mechanisms of action for this compound?
Conduct a meta-analysis using PRISMA guidelines to aggregate studies. Quantify heterogeneity via I² (proportion of total variation due to heterogeneity) and H² (relative excess of observed vs. expected variance). For example:
Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Synthetic protocols : Document reaction conditions (temperature, catalyst loading, solvent purity) and characterize intermediates via TLC/MS.
- Crystallography : Submit X-ray diffraction data (CCDC deposition numbers) for novel derivatives.
- Batch variability : Include ≥3 independent synthesis replicates and report yields ± standard deviation. Follow journal guidelines for supplemental data formatting to enable replication .
Q. How can researchers formulate novel hypotheses about this compound’s role in oxidative stress pathways?
Apply the FINER framework :
- Feasible : Use CRISPR-edited cell lines to knock out putative target genes (e.g., Nrf2).
- Novel : Compare this compound’s efficacy to resveratrol in identical assays.
- Ethical : Adhere to institutional biosafety protocols for genetic modifications. Pre-register hypotheses on platforms like Open Science Framework to mitigate publication bias .
Data Presentation and Replication Guidelines
- Tables : Summarize key SAR findings (e.g., IC50 values, substituent effects) with footnotes explaining outliers.
- Supplementary Materials : Archive raw NMR/MS files in repositories like Zenodo, citing DOIs in the main text .
- Conflict Resolution : Address contradictory results transparently in the discussion section, emphasizing methodological differences (e.g., assay sensitivity, compound stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
